

Siguazodan Pharmacological Profile

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Compound Focus: Siguazodan

CAS No.: 115344-47-3

Cat. No.: S543181

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The table below summarizes core quantitative data for **Siguazodan** (also known as SKF 94836) from search results, which is essential for experimental design [1].

| Parameter | Value / Description |
|---|---|
| CAS Number | 115344-47-3 [1] |
| Molecular Formula | $C_{14}H_{16}N_6O$ [1] |
| Molecular Weight | 284.32 g/mol [1] |
| Primary Target | Phosphodiesterase 3 (PDE3) [1] |
| IC ₅₀ (PDE3) | 117 nM [1] |
| EC ₅₀ (cAMP accumulation in platelets) | 18.88 μ M [1] |
| In Vitro Activity | Inhibits phenylephrine-induced 5-HT release (IC ₅₀ = 4.2 μ M); increases cAMP and reduces cytoplasmic free calcium in washed platelets [1] |
| In Vivo Activity | Orally active with positive inotropic and vasodilating actions; long duration of action in conscious dogs [1] |

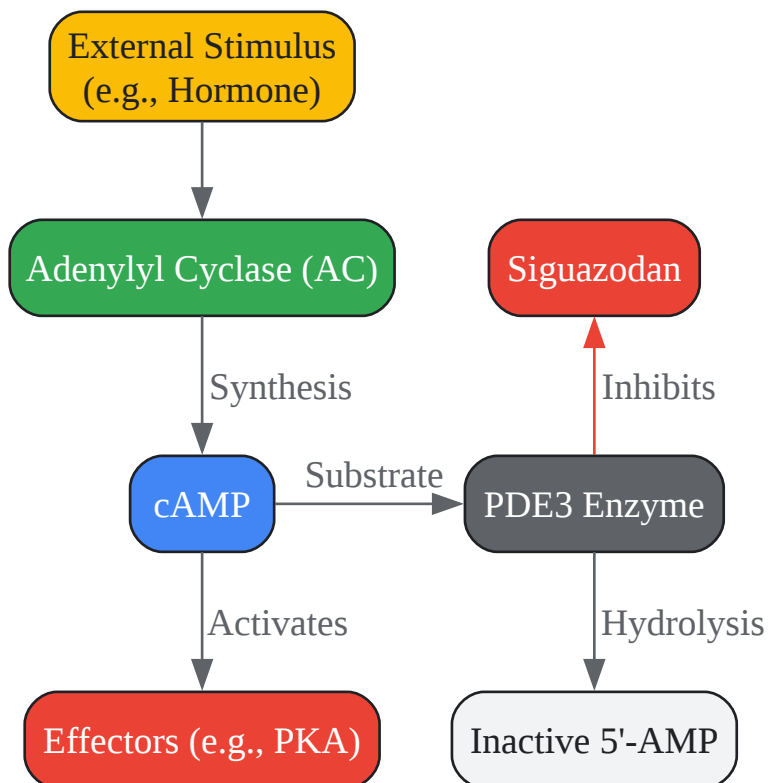
| Parameter | Value / Description |
|-------------------|--------------------------|
| Solubility (DMSO) | 50 mg/mL (175.86 mM) [1] |

PDE Enzyme Context and Mechanism

Understanding **Siguazodan**'s action requires knowledge of its target. Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze and inactivate the cyclic nucleotides cAMP and cGMP, crucial second messengers in cellular signaling [2].

- **PDE Specificity:** The PDE3 family, which **Siguazodan** inhibits, is a **cGMP-inhibited PDE** that hydrolyzes both cAMP and cGMP [2].
- **Cellular Role:** By inhibiting PDE3, **Siguazodan** increases intracellular cAMP levels, leading to effects like smooth muscle relaxation and suppression of inflammatory cell activity [2].

The following diagram illustrates this core signaling pathway and **Siguazodan**'s role:



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Potential FAQs and Troubleshooting Guide

While explicit troubleshooting for **Siguazodan** is not available, here are common experimental challenge areas and general guidance informed by its pharmacological profile.

FAQ 1: What is the recommended solvent and storage for Siguazodan?

- **Answer:** **Siguazodan** is soluble in DMSO at 50 mg/mL [1].
 - **Aliquot and Store:** Prepare small single-use aliquots of the stock solution at **-80°C** to avoid freeze-thaw cycles and potential compound degradation.
 - **Control Vehicle:** In cell-based assays, the final concentration of DMSO in your test solutions should typically be kept below 0.1% to minimize solvent toxicity. Always include a vehicle control (DMSO-only) at the same concentration.

FAQ 2: My cell-based assays are not showing expected activity. What could be wrong?

- **Answer:** This is a common challenge. Consider these factors:
 - **Confirm Expression:** Verify that your target, **PDE3A**, is expressed in your cell model. Sensitivity to PDE3 modulators can be highly dependent on cellular context and PDE3A expression levels [3].
 - **Check Functional Assays:** If measuring downstream effects like cAMP accumulation, note that the EC50 in intact platelets was 18.88 μM , which is significantly higher than the enzymatic IC50 [1]. This highlights the importance of cell permeability and metabolism.
 - **Ensure Proper Controls:** Use a known PDE3 inhibitor as a positive control to validate your experimental system.

FAQ 3: How can I confirm the selectivity of Siguazodan in my experiment?

- **Answer:** A lack of selectivity can lead to off-target effects.
 - **Use a Panel of PDEs:** Test **Siguazodan** against other recombinant PDE families (PDE4, PDE5, etc.) to confirm its selectivity for PDE3 over other enzymes in your system.

- **Genetic Validation:** Use siRNA or CRISPR to knock down **PDE3A**. A reduction in **Siguazodan**'s effect after knockdown supports that its action is on-target [3].

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References

1. | PDE | TargetMol Siguazodan [targetmol.com]
2. ABCD of the phosphodiesterase family [pmc.ncbi.nlm.nih.gov]
3. Identification of cancer cytotoxic modulators of PDE3A by ... [pmc.ncbi.nlm.nih.gov]

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